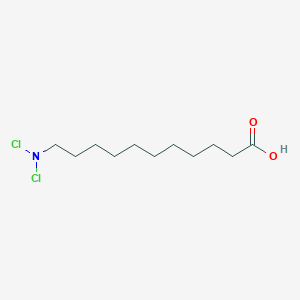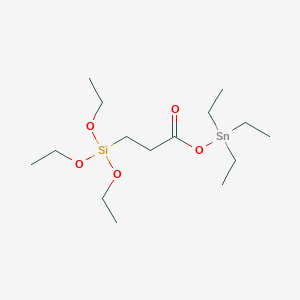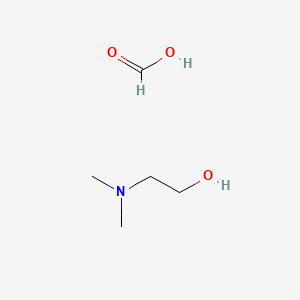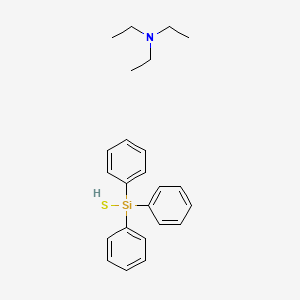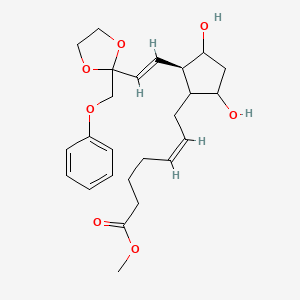
15-Deoxy-15,15-ethylenedioxy-16-phenoxy-17,18,19,20-tetranor-pgf2-alpha methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
15-Deoxy-15,15-ethylenedioxy-16-phenoxy-17,18,19,20-tetranor-pgf2-alpha methyl ester is a synthetic derivative of prostaglandin F2α. Prostaglandins are lipid compounds that have diverse hormone-like effects in animals. This particular compound is known for its unique structural modifications, which include the addition of an ethylenedioxy group and a phenoxy group, making it a valuable molecule for various scientific and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 15-Deoxy-15,15-ethylenedioxy-16-phenoxy-17,18,19,20-tetranor-pgf2-alpha methyl ester typically involves multiple steps, starting from prostaglandin F2α. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups in prostaglandin F2α are protected using suitable protecting groups to prevent unwanted reactions.
Introduction of Ethylenedioxy Group: The ethylenedioxy group is introduced through a reaction with ethylene glycol under acidic conditions.
Phenoxy Group Addition: The phenoxy group is added via a nucleophilic substitution reaction using phenol and a suitable leaving group.
Deprotection: The protecting groups are removed to yield the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and high-performance liquid chromatography (HPLC) for purification .
化学反応の分析
Types of Reactions
15-Deoxy-15,15-ethylenedioxy-16-phenoxy-17,18,19,20-tetranor-pgf2-alpha methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy group using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of ethers or other substituted derivatives.
科学的研究の応用
15-Deoxy-15,15-ethylenedioxy-16-phenoxy-17,18,19,20-tetranor-pgf2-alpha methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
作用機序
The mechanism of action of 15-Deoxy-15,15-ethylenedioxy-16-phenoxy-17,18,19,20-tetranor-pgf2-alpha methyl ester involves its interaction with specific molecular targets, such as prostaglandin receptors. It modulates signaling pathways that regulate inflammation, cell proliferation, and apoptosis. The ethylenedioxy and phenoxy groups enhance its binding affinity and selectivity for these targets, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
Prostaglandin F2α: The parent compound, known for its role in inducing labor and regulating inflammation.
15-Methyl Prostaglandin F2α: A synthetic analog with enhanced stability and potency.
16-Phenoxy Prostaglandin F2α: Another derivative with a phenoxy group, used for similar applications.
Uniqueness
15-Deoxy-15,15-ethylenedioxy-16-phenoxy-17,18,19,20-tetranor-pgf2-alpha methyl ester is unique due to its combined structural modifications, which confer enhanced stability, selectivity, and potency compared to other prostaglandin derivatives. These features make it a valuable tool in both research and industrial applications .
特性
CAS番号 |
59619-78-2 |
|---|---|
分子式 |
C25H34O7 |
分子量 |
446.5 g/mol |
IUPAC名 |
methyl (Z)-7-[(2R)-3,5-dihydroxy-2-[(E)-2-[2-(phenoxymethyl)-1,3-dioxolan-2-yl]ethenyl]cyclopentyl]hept-5-enoate |
InChI |
InChI=1S/C25H34O7/c1-29-24(28)12-8-3-2-7-11-20-21(23(27)17-22(20)26)13-14-25(31-15-16-32-25)18-30-19-9-5-4-6-10-19/h2,4-7,9-10,13-14,20-23,26-27H,3,8,11-12,15-18H2,1H3/b7-2-,14-13+/t20?,21-,22?,23?/m1/s1 |
InChIキー |
HABBPJCMMSFYJB-LJJGBDBMSA-N |
異性体SMILES |
COC(=O)CCC/C=C\CC1[C@H](C(CC1O)O)/C=C/C2(OCCO2)COC3=CC=CC=C3 |
正規SMILES |
COC(=O)CCCC=CCC1C(CC(C1C=CC2(OCCO2)COC3=CC=CC=C3)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Propen-1-amine, N-[(2-chlorophenyl)methylene]-](/img/structure/B14622795.png)



![4-[(3-Chloroprop-2-en-1-yl)sulfanyl]benzene-1,2-diamine](/img/structure/B14622823.png)
![Carbamic acid, [(4-bromophenyl)thioxomethyl]-, ethyl ester](/img/structure/B14622831.png)
